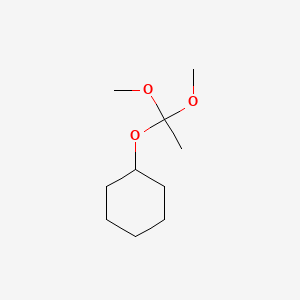![molecular formula C14H12N4 B14631768 (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine CAS No. 54636-80-5](/img/structure/B14631768.png)
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine is a complex organic compound with a unique structure that includes an imino group and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine typically involves the reaction of 4-aminobenzaldehyde with isoindoline-1,3-dione under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often requires catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine exerts its effects involves interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the isoindole core may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-[(4-Nitrophenyl)imino]-1H-isoindol-3-amine
- (1Z)-1-[(4-Methoxyphenyl)imino]-1H-isoindol-3-amine
- (1Z)-1-[(4-Chlorophenyl)imino]-1H-isoindol-3-amine
Uniqueness
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino group allows for additional hydrogen bonding and reactivity compared to its analogs.
Properties
CAS No. |
54636-80-5 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(4-aminophenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C14H12N4/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8H,15H2,(H2,16,17,18) |
InChI Key |
IDZWFQTWKQVHNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
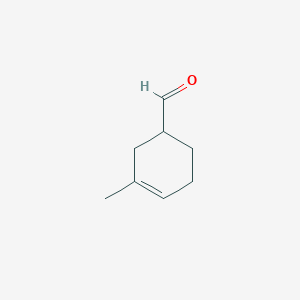
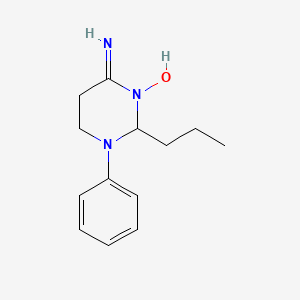

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
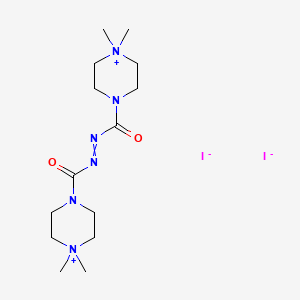
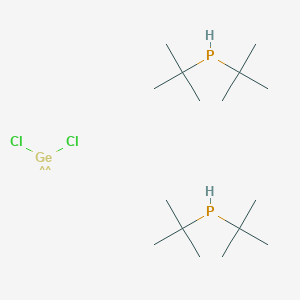
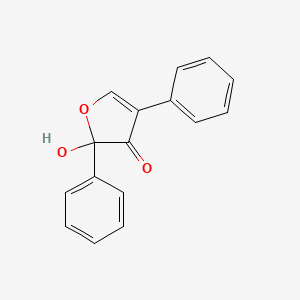
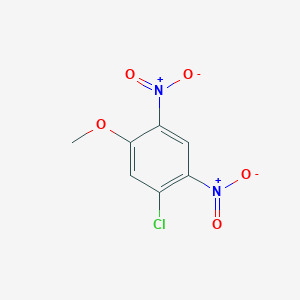
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
